molecular formula C21H24N4O7 B13782249 Benzene-1,3,5-tricarbaldehyde;2,5-diethoxybenzene-1,4-dicarbohydrazide

Benzene-1,3,5-tricarbaldehyde;2,5-diethoxybenzene-1,4-dicarbohydrazide

Cat. No.: B13782249
M. Wt: 444.4 g/mol
InChI Key: PDHNFYGGEUDCSY-UHFFFAOYSA-N
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Description

Benzene-1,3,5-tricarbaldehyde: and 2,5-diethoxybenzene-1,4-dicarbohydrazide are organic compounds with significant applications in various fields of chemistry and industry. Benzene-1,3,5-tricarbaldehyde is known for its role in the synthesis of porous organic cages and covalent organic frameworks . 2,5-diethoxybenzene-1,4-dicarbohydrazide is a crystalline solid with specific uses in chemical synthesis .

Preparation Methods

Benzene-1,3,5-tricarbaldehyde: can be synthesized through various methods, including the oxidation of benzene derivatives. One common method involves the use of strong oxidizing agents to convert benzene-1,3,5-tricarboxylic acid to benzene-1,3,5-tricarbaldehyde . Industrial production methods often involve controlled oxidation processes to ensure high yield and purity.

2,5-diethoxybenzene-1,4-dicarbohydrazide: is typically prepared by reacting 2,5-diethoxybenzene-1,4-dicarboxylic acid with hydrazine hydrate under reflux conditions . This reaction results in the formation of the desired hydrazide compound, which can be purified through recrystallization.

Chemical Reactions Analysis

Benzene-1,3,5-tricarbaldehyde: undergoes various chemical reactions, including:

2,5-diethoxybenzene-1,4-dicarbohydrazide: can undergo:

Scientific Research Applications

Benzene-1,3,5-tricarbaldehyde: is extensively used in the synthesis of covalent organic frameworks (COFs) and porous organic cages. These materials have applications in gas storage, separation, and catalysis . Additionally, it is used in the development of advanced materials for electronic and photonic applications.

2,5-diethoxybenzene-1,4-dicarbohydrazide: finds applications in the synthesis of hydrazone-linked compounds, which are used in various chemical and biological studies. It is also used in the preparation of polymers and as a reagent in organic synthesis .

Mechanism of Action

The mechanism of action of benzene-1,3,5-tricarbaldehyde involves its ability to form covalent bonds with other molecules, leading to the formation of complex structures like COFs. These frameworks exhibit unique properties such as high surface area and stability, making them suitable for various applications .

2,5-diethoxybenzene-1,4-dicarbohydrazide: acts as a versatile building block in organic synthesis. Its hydrazide functional groups can form stable hydrazone linkages with aldehydes and ketones, facilitating the formation of complex molecular architectures .

Comparison with Similar Compounds

Benzene-1,3,5-tricarbaldehyde: can be compared to other tricarbaldehyde compounds such as 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde . While both compounds have similar structural features, benzene-1,3,5-tricarbaldehyde is more commonly used in the synthesis of COFs due to its stability and reactivity.

2,5-diethoxybenzene-1,4-dicarbohydrazide: can be compared to other dihydrazide compounds like 2,5-dimethoxybenzene-1,4-dicarbohydrazide . The presence of ethoxy groups in 2,5-diethoxybenzene-1,4-dicarbohydrazide imparts different solubility and reactivity properties, making it suitable for specific synthetic applications.

Properties

Molecular Formula

C21H24N4O7

Molecular Weight

444.4 g/mol

IUPAC Name

benzene-1,3,5-tricarbaldehyde;2,5-diethoxybenzene-1,4-dicarbohydrazide

InChI

InChI=1S/C12H18N4O4.C9H6O3/c1-3-19-9-5-8(12(18)16-14)10(20-4-2)6-7(9)11(17)15-13;10-4-7-1-8(5-11)3-9(2-7)6-12/h5-6H,3-4,13-14H2,1-2H3,(H,15,17)(H,16,18);1-6H

InChI Key

PDHNFYGGEUDCSY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NN)OCC)C(=O)NN.C1=C(C=C(C=C1C=O)C=O)C=O

Origin of Product

United States

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